molecular formula C12H15N3O B1436420 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1507668-96-3

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine

Cat. No. B1436420
CAS RN: 1507668-96-3
M. Wt: 217.27 g/mol
InChI Key: VQXYVKULVLMAMW-UHFFFAOYSA-N
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Description

“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine” is a chemical compound with the CAS Number: 1507668-96-3 . It has a molecular weight of 217.27 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine . The InChI code is 1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 217.27 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Intermediates

Compounds similar to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine play a crucial role in heterocyclic synthesis, serving as intermediates for the development of various heterocyclic compounds. For example, research by Ho and Suen (2013) highlights the synthesis of novel heterocyclic derivatives incorporating a thioxopyrimidine moiety, showcasing the utility of related compounds in synthesizing diverse heterocyclic frameworks Ho & Suen, 2013. Similarly, the work of Chandra Mohan et al. (2013) on water-mediated hydroamination and silver-catalyzed aminooxygenation processes emphasizes the role of imidazo[1,2-a]pyridines in aqueous syntheses Chandra Mohan, Rao, & Adimurthy, 2013.

Pharmacological Activities

The structural analogs of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine have been investigated for various pharmacological activities. The synthesis and in vitro antiproliferative activity of 2-thioxoimidazo[4,5-b]pyridine derivatives, as explored by Nowicka et al. (2015), illustrate the potential of these compounds in developing new cancer treatments Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015. Furthermore, the study of benzimidazole derivatives containing morpholine skeleton as glucosidase inhibitors with antioxidant activity by Özil, Parlak, & Baltaş (2018) showcases the diverse biological activities of these compounds, including their role in managing diabetes and oxidative stress Özil, Parlak, & Baltaş, 2018.

Organic Synthesis and Catalysis

Research into novel synthetic pathways and catalysis also benefits from compounds related to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine. The synthesis of new organic heterocyclic salts through unexpected Knoevenagel self-condensation reactions, as investigated by Shaabani et al. (2010), demonstrates the innovative use of heterocyclic compounds in developing new chemical entities Shaabani, Sarvary, Keshipour, Rezayan, & Ghadari, 2010.

properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXYVKULVLMAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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